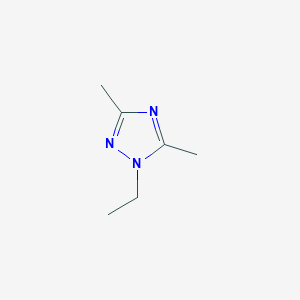
1-Ethyl-3,5-dimethyl-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3,5-dimethyl-1H-[1,2,4]triazole is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-3,5-dimethyl-1H-[1,2,4]triazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors such as hydrazines and carboxylic acids. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of 1-ethyl-3,5-dimethyl-1H-[1,2,4]triazole often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions: 1-Ethyl-3,5-dimethyl-1H-[1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution can introduce various functional groups into the triazole ring .
科学的研究の応用
1-Ethyl-3,5-dimethyl-1H-[1,2,4]triazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-ethyl-3,5-dimethyl-1H-[1,2,4]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
1,2,3-Triazole: Another triazole isomer with different nitrogen atom arrangement.
1,2,4-Triazole: The parent compound without ethyl and dimethyl substituents.
3,5-Dimethyl-1H-[1,2,4]triazole: Similar structure but lacks the ethyl group.
Uniqueness: 1-Ethyl-3,5-dimethyl-1H-[1,2,4]triazole is unique due to its specific substituents, which confer distinct chemical and biological properties. These differences make it suitable for specialized applications where other triazoles may not be as effective .
特性
CAS番号 |
32675-46-0 |
|---|---|
分子式 |
C6H11N3 |
分子量 |
125.17 g/mol |
IUPAC名 |
1-ethyl-3,5-dimethyl-1,2,4-triazole |
InChI |
InChI=1S/C6H11N3/c1-4-9-6(3)7-5(2)8-9/h4H2,1-3H3 |
InChIキー |
CMRISFJSJWJHPL-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NC(=N1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


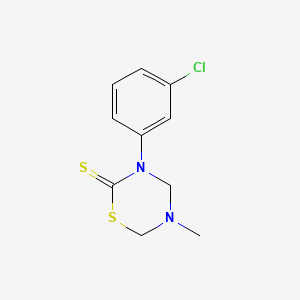
![2-[(2-Butylphenoxy)methyl]oxirane](/img/structure/B14688415.png)
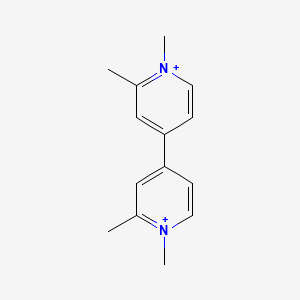
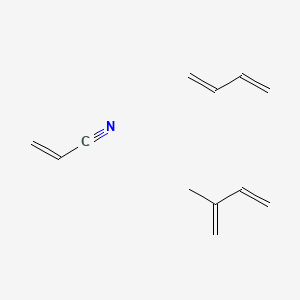
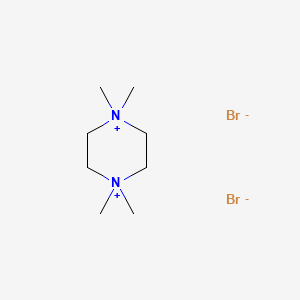
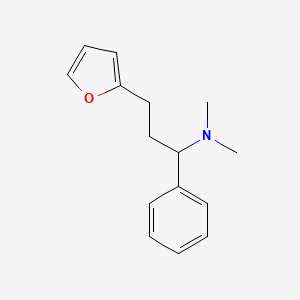
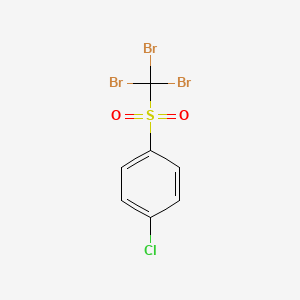
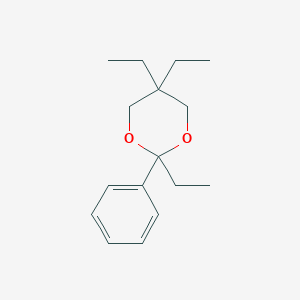
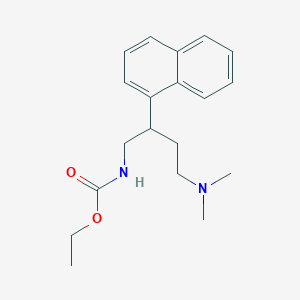
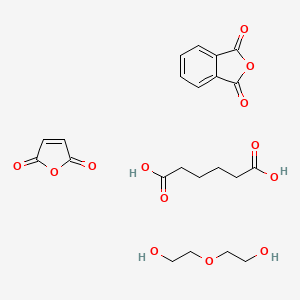
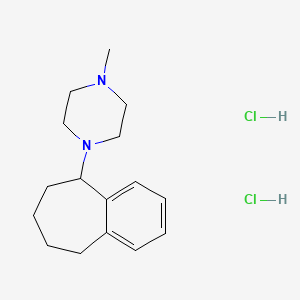
![3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B14688489.png)
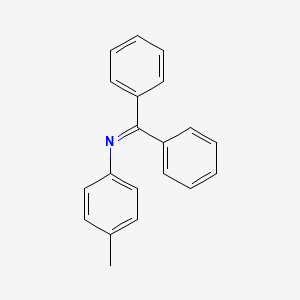
![methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate](/img/structure/B14688498.png)
